methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 6-position and an imino group at the 2-position. This compound belongs to a broader class of benzothiazole derivatives known for their diverse biological activities, including analgesic, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.BrH/c1-7-3-4-8-9(5-7)16-11(12)13(8)6-10(14)15-2;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQDQBGFLCFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted anilines or related aromatic precursors that enable the formation of the benzo[d]thiazole ring system. Key steps include:
Formation of the benzo[d]thiazole core: This usually involves condensation of 2-aminothiophenol derivatives with appropriate carbonyl compounds (e.g., α-haloketones or α-ketoesters) to cyclize into the benzothiazole ring.
Introduction of the imino group: Conversion of the benzothiazole nitrogen into an imino functionality is achieved by controlled oxidation or condensation reactions with suitable reagents.
Attachment of the acetate moiety: The methyl acetate side chain is typically introduced via alkylation or esterification reactions at the appropriate position on the benzothiazole ring.
Formation of the hydrobromide salt: The final free base is treated with hydrobromic acid (HBr) to yield the hydrobromide salt, improving stability and solubility.
Detailed Preparation Method
Based on analogous compounds and related benzo[d]thiazole derivatives, a representative preparation route for methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-amino-6-methylbenzenethiol | Starting from 2-nitro-4-methylbenzenethiol via reduction | Provides the aromatic amine-thiol precursor |
| 2 | Cyclization to 6-methylbenzo[d]thiazole | Condensation with methyl chloroacetate or α-haloketone under reflux | Forms the benzothiazole ring with methyl substitution at position 6 |
| 3 | Introduction of the imino group at position 2 | Reaction with reagents such as ammonium acetate or amines under controlled conditions | Converts the 2-position nitrogen into an imino functionality |
| 4 | Esterification to form methyl acetate side chain | Esterification or alkylation using methyl bromoacetate or methyl chloroacetate | Attaches the methyl acetate moiety at position 3 |
| 5 | Formation of hydrobromide salt | Treatment with hydrobromic acid (aqueous HBr) at reflux (approx. 105–110 °C) | Yields the hydrobromide salt, isolated by filtration or centrifugation |
This sequence is consistent with known synthetic approaches to related benzo[d]thiazole derivatives bearing imino and ester functionalities.
Reaction Conditions and Optimization
The cyclization step is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), often with a base like triethylamine to facilitate ring closure.
The imino group introduction requires mild conditions to avoid decomposition, often under nitrogen atmosphere and at low temperatures (0–30 °C).
The hydrobromide salt formation is generally performed by refluxing the free base in aqueous hydrobromic acid at 105–110 °C for several hours, ensuring complete protonation and salt formation.
Purification is achieved by recrystallization from solvents such as dichloromethane/hexane mixtures or by filtration after salt precipitation.
Comparative Data Table of Related Compounds Preparation
Research Findings and Practical Notes
The preparation of this compound is well-documented as a multi-step process requiring careful control of reaction conditions to preserve the sensitive imino group and to achieve high purity of the hydrobromide salt.
Hydrobromic acid is preferred over other acids (e.g., hydriodic acid) for salt formation due to better stability and crystallinity of the hydrobromide salt.
The benzo[d]thiazole scaffold's substitution pattern (e.g., methyl at position 6) influences the reactivity and yield of cyclization and subsequent functionalization steps.
The final hydrobromide salt form improves compound handling, storage stability, and solubility in polar solvents, which is critical for downstream applications in pharmaceutical synthesis and biological testing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Key Differences :
- Methoxy and methylsulfonyl derivatives require additional oxidation or sulfonation steps .
- Chloro and bromo analogs may involve halogenation using reagents like N-chlorosuccinimide .
Physicochemical Properties
- Solubility : Methoxy and methylsulfonyl derivatives exhibit higher aqueous solubility due to polar substituents, whereas butyl and ethyl analogs are more lipophilic .
- Melting Points : Crystalline derivatives (e.g., 8f in ) melt at 91–93°C, while oily esters (e.g., 8g) lack defined melting points .
- Stability : Hydrobromide salts generally show superior stability compared to free bases, as seen in and .
Biological Activity
Methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of benzothiazoles, which are known for their diverse pharmacological effects. The compound is synthesized through the reaction of 2-amino-6-methylbenzothiazole with methyl bromoacetate, typically using bases such as sodium hydride or potassium carbonate under reflux conditions to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazoles, including this compound, exhibit notable antimicrobial activity. A study showed that various thiazole derivatives demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives had minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1.56 | E. coli |
| Compound B | 3.12 | Staphylococcus aureus |
| Compound C | 6.25 | Pseudomonas aeruginosa |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Compounds derived from benzothiazoles have shown cytotoxic effects against several cancer cell lines, including those from breast and gastric cancers. For example, specific thiazole derivatives have been reported to inhibit cell proliferation in SK-Hep-1 and MDA-MB-231 cell lines .
Case Study: Cytotoxic Effects in Cancer Cell Lines
In a study evaluating the cytotoxicity of benzothiazole derivatives:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric)
- Results : Compounds exhibited IC50 values ranging from 6.46 to 30 μM, indicating varying degrees of effectiveness in inhibiting cancer cell growth.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase inhibitor, which prevents the breakdown of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant for potential treatments of neurodegenerative disorders.
- Antimicrobial Action : The interaction with bacterial cell membranes and inhibition of essential bacterial enzymes contribute to its antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?
Methodological Answer: The compound can be synthesized via condensation reactions between aminothiazole derivatives and bromoacetate esters. For example, refluxing 2-amino-6-methylbenzo[d]thiazole with methyl bromoacetate in acetone for 8–12 hours under basic conditions (e.g., NH₄OH) yields the imino-thiazole intermediate. Subsequent hydrobromide salt formation is achieved by acidification with HBr. Purification typically involves recrystallization from ethanol or dichloromethane .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and hydrogen environments.
- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
- Mass spectrometry (MS) for molecular ion verification.
- Elemental analysis to validate empirical formulas.
- HPLC for purity assessment (>95% typical for research-grade material) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 risk).
- Waste disposal : Segregate halogenated waste for professional treatment (H400: aquatic toxicity).
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yields under varying reaction conditions?
Methodological Answer: Apply Design of Experiments (DOE) principles:
- Variables : Solvent polarity (e.g., acetone vs. DMF), temperature (reflux vs. room temperature), and molar ratios.
- Analysis : Use ANOVA to compare yield variances across split-plot designs (e.g., randomized blocks with replicates).
- Optimization : Identify critical parameters via response surface methodology (RSM) .
Q. What mechanistic insights explain substitution reactivity at the imino group?
Methodological Answer: The imino group’s nucleophilicity allows for substitution reactions. For example:
- Bromine displacement : React with secondary amines (e.g., piperidine) in polar aprotic solvents (DMF) at 60–80°C, monitored by TLC.
- Kinetic studies : Use UV-Vis spectroscopy to track reaction progress and calculate rate constants.
- DFT calculations : Model transition states to predict regioselectivity .
Q. How to assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Follow the INCHEMBIOL framework :
- Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
- Biotic studies : Expose model organisms (e.g., Daphnia magna) to determine LC₅₀ values.
- Environmental modeling : Use fugacity models to predict distribution in soil/water compartments .
Data Contradiction Analysis
Q. How to address conflicting data on biological activity in different assay systems?
Methodological Answer:
- Assay validation : Cross-check with orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
- Probe solubility : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
